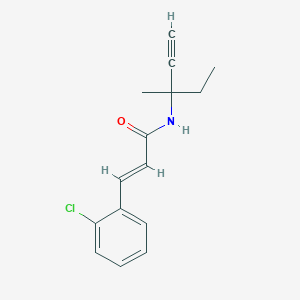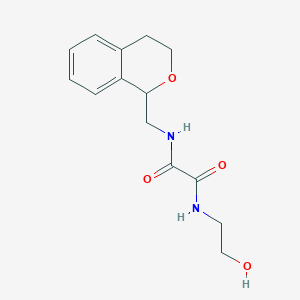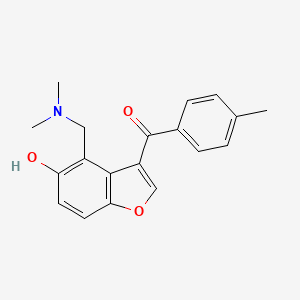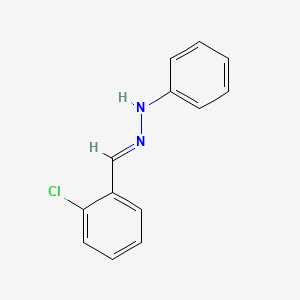
(2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methylpent-1-yne.
Formation of the Enamine: The first step involves the formation of an enamine intermediate through the reaction of 2-chlorobenzaldehyde with an amine.
Alkyne Addition: The enamine intermediate is then reacted with 3-methylpent-1-yne under basic conditions to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields oxides or ketones.
Reduction: Reduction results in the formation of amines.
Substitution: Substitution reactions produce various substituted derivatives.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-bromophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(2-fluorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(2E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16ClNO |
|---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)prop-2-enamide |
InChI |
InChI=1S/C15H16ClNO/c1-4-15(3,5-2)17-14(18)11-10-12-8-6-7-9-13(12)16/h1,6-11H,5H2,2-3H3,(H,17,18)/b11-10+ |
InChI Key |
JFUOAVGCHYHUMG-ZHACJKMWSA-N |
Isomeric SMILES |
CCC(C)(C#C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11090521.png)


![1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090545.png)
![methyl 2-({2-[(dimethylcarbamoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11090547.png)
![(2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide](/img/structure/B11090551.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methylpiperidin-1-yl)carbonyl]benzamide](/img/structure/B11090555.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-](/img/structure/B11090563.png)

![3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B11090573.png)
![1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole](/img/structure/B11090577.png)
![(1E)-3-hydroxy-3-[imino(3-nitrophenyl)methyl]-1-(3-nitrophenyl)triaz-1-ene](/img/structure/B11090579.png)

